molecular formula C9H7F6N5O4S2 B1627794 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide CAS No. 934047-87-7

1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1627794
CAS No.: 934047-87-7
M. Wt: 427.3 g/mol
InChI Key: ORJULSCFWHFTFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of imidazole derivatives with cyanomethyl groups and bis(trifluoromethylsulfonyl)imide. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.

    Stille Coupling: Uses tin reagents and palladium catalysts under inert atmosphere conditions.

Major Products

The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through ionic interactions and hydrogen bonding, facilitating the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

1,3-Bis(cyanomethyl)imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its nitrile functional groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly effective in coupling reactions compared to other similar ionic liquids .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N4.C2F6NO4S2/c8-1-3-10-5-6-11(7-10)4-2-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJULSCFWHFTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CN1CC#N)CC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583492
Record name 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934047-87-7
Record name 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934047-87-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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